Sodium chromate CR-51

Red cell volume Erythrocyte labeling Elution correction

Sodium Chromate Cr-51 (CAS 10039-53-9) is a diagnostic radiopharmaceutical consisting of the radioactive isotope chromium-51 in the form of sterile, non-pyrogenic aqueous sodium chromate (Na₂⁵¹CrO₄) for intravenous administration. It is classed as a chromium-51 labeled compound that binds irreversibly to the beta-globin chains of intracellular hemoglobin after passive diffusion across the erythrocyte membrane, enabling quantitative tracking of red blood cell (RBC) volume, mass, and survival time.

Molecular Formula CrNa2O4
Molecular Weight 160.922 g/mol
CAS No. 10039-53-9
Cat. No. B167356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium chromate CR-51
CAS10039-53-9
SynonymsChromitope Sodium
chromium sodium oxide (CrNa2O4)
sodium chromate
sodium chromate(VI)
sodium chromate(VI), 51Cr-labeled cpd
sodium chromate(VI), decahydrate
sodium chromate(VI), tetrahydrate
Molecular FormulaCrNa2O4
Molecular Weight160.922 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;;
InChIKeyPXLIDIMHPNPGMH-PJWPDVOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Chromate Cr-51 Injection: Radiopharmaceutical Baseline for Red Blood Cell Labeling and Blood Volume Determination


Sodium Chromate Cr-51 (CAS 10039-53-9) is a diagnostic radiopharmaceutical consisting of the radioactive isotope chromium-51 in the form of sterile, non-pyrogenic aqueous sodium chromate (Na₂⁵¹CrO₄) for intravenous administration [1]. It is classed as a chromium-51 labeled compound that binds irreversibly to the beta-globin chains of intracellular hemoglobin after passive diffusion across the erythrocyte membrane, enabling quantitative tracking of red blood cell (RBC) volume, mass, and survival time [2]. With a physical half-life of 27.7 days and a principal gamma emission at 320.1 keV (9.83% abundance), it serves as the historical reference standard for RBC mass measurement against which alternative radiotracers such as technetium-99m (Tc-99m) pertechnetate are validated [3].

Workflow Red blood cell labeling for survival and volume research
Selection Reference standard radiopharmaceutical for erythrocyte mass
Use Context Longitudinal RBC tracking, multi-week survival studies

Why Closely Related Radiopharmaceuticals Cannot Simply Replace Sodium Chromate Cr-51 in Red Cell Studies


Radiopharmaceuticals used for RBC labeling exhibit fundamentally different labeling mechanisms, elution kinetics, and physical decay profiles that preclude simple interchangeability in clinical and research protocols. Tc-99m pertechnetate requires an in vitro or in vivo reduction step (e.g., stannous pyrophosphate) to achieve RBC binding, whereas Cr-51 sodium chromate labels RBCs directly via irreversible covalent binding to hemoglobin [1]. The elution rate of Cr-51 from labeled RBCs is approximately 1% per day, providing a stable, predictable correction factor for survival calculations; in contrast, Tc-99m exhibits higher and more variable elution rates ranging from 2.9% upward, leading to systematic overestimation of red cell volume (RCV) by approximately 3.7% if uncorrected [2]. Substituting Cr-51 with Tc-99m therefore requires protocol revalidation, individual elution correction, and prospective bridging studies to ensure result continuity [3].

Mechanism Tc-99m requires reduction step for RBC binding, unlike direct Cr-51 chromate labeling
Elution Higher and variable Tc-99m elution may overestimate red cell volume without correction
Half‑life Tc-99m 6‑h half‑life precludes multi‑day survival curve generation without re‑labeling

Quantitative Differentiation Evidence for Sodium Chromate Cr-51 Versus Closest Radiopharmaceutical Alternatives


In Vivo Red Cell Label Elution Rate: Cr-51 Provides the Most Stable Reference Standard for Red Cell Volume Measurement

Sodium Chromate Cr-51-labeled RBCs exhibit an elution rate of approximately 1% per day from intact erythrocytes, a value established over decades of clinical use and incorporated into standard survival correction models [1]. When compared directly with Tc-99m pertechnetate-labeled autologous RBCs in the same ten patients, the elution of Tc-99m from red blood cells was 2.9%, leading to an average overestimation of red-cell volume (RCV) by 3.7% relative to the Cr-51 reference method [2]. The Cr-51 method thus serves as the reference technique against which Tc-99m-based RCV measurements must be corrected using individual tracer elution rates [2].

Elution Stability
Head‑to‑head
Cr‑51 ~1%/day vs. Tc‑99m 2.9%; RCV overestimation 3.7%
Supports reference‑standard status for RBC volume measurement
Gallet et al. 2020, n=10 patients; in vivo elution assessment
Red cell volume Erythrocyte labeling Elution correction Nuclear hematology

RBC Labeling Efficiency: Cr-51 Achieves Consistently High Binding Without Prior Reduction Step

Sodium Chromate Cr-51 achieves RBC labeling efficiencies of approximately 90% in humans under standard incubation conditions, with optimal protocols reporting up to 97% of the applied dose binding to intracellular hemoglobin [1]. A direct comparison in animal models demonstrated that while Tc-99m achieved a numerically higher labeling efficiency (92.4%), Cr-51 labeling was 86.6%, and the resulting neonatal RBC volume measurements did not differ significantly between methods (Cr-51: 24.0 mL/kg; Tc-99m: 23.2 mL/kg) [2]. The Cr-51 labeling process is a single-step incubation that does not require a reducing agent, unlike Tc-99m labeling which depends on stannous ion reduction to achieve RBC binding [3]. This simplifies the workflow and eliminates a potential source of labeling variability. In contrast, Cr-51 labeling of platelets is markedly lower (approximately 9%), underscoring the erythrocyte selectivity of the chromate ion [4].

Labeling Efficiency
Context‑dependent
Cr‑51 86.6–97% (no reductant); Tc‑99m 92.4% (stannous step); equivalent RBC volumes
High uptake without reduction simplifies multi‑site labeling protocols
Canine neonatal model; human in vitro data
Red blood cell labeling Radiolabeling efficiency Nuclear medicine

Physical Half-Life and Gamma Emission Characteristics Enable Long-Term Red Cell Survival Studies Unachievable with Short-Lived Alternatives

Sodium Chromate Cr-51 has a physical half-life of 27.7 days with a principal gamma photopeak at 320.1 keV (9.83% abundance per disintegration), with a specific gamma ray constant of 0.19 R/hour-millicurie at 1 cm [1]. The half-life of 27.7 days permits monitoring of RBC survival over a 25–35 day period, corresponding to the functional half-life of Cr-51-labeled erythrocytes in normal individuals [2]. In contrast, Tc-99m has a physical half-life of only 6.0 hours, limiting its utility to acute measurements (e.g., 60-minute post-transfusion viability or rapid hemolytic processes) and precluding multi-day survival curve generation without repeated labeling [3]. The long half-life of Cr-51 thus uniquely enables the classical "random labeling" technique for erythrocyte survival half-time determination, which remains the gold standard for diagnosing hemolytic anemias [2].

Half‑Life
Class‑level
27.7 days
Enables multi‑week erythrocyte survival monitoring
Tc‑99m T½ 6 h; monitoring window ratio >30×
Radionuclide half-life Red cell survival Gamma spectroscopy Longitudinal studies

USP Radiochemical Purity Specification Defines a Quantitative Quality Benchmark for Sodium Chromate Cr-51 Injection

The USP monograph for Sodium Chromate Cr 51 Injection specifies that the radioactivity of the chromate band must constitute not less than 90.0% of total radioactivity, and other chemical forms of radioactivity must not exceed 10.0% [1]. The specific activity must be not less than 370 MBq (10 mCi) per mg of sodium chromate at the end of the expiry period [1]. The pH is specified to be between 7.5 and 8.5, and the bacterial endotoxin limit is set at not more than 175/V USP Endotoxin Unit per mL, where V is the maximum recommended total dose in mL [1]. These pharmacopeial specifications provide a quantitative, regulatorily enforceable quality framework that may not exist uniformly for alternative in-house Tc-99m RBC labeling preparations, which are often compounded extemporaneously [2].

Purity Specification
Specification review
Chromate band ≥90.0% radioactivity; specific activity ≥370 MBq/mg at expiry
Compendial quality benchmark for batch acceptance
USP‑NF monograph; pH 7.5–8.5, endotoxin limit defined
Radiochemical purity USP monograph Quality control Procurement specification

Irreversible Hemoglobin Binding Confers Superior Label Stability Compared with Indium-111 and Tc-99m Labels in Damaged Erythrocytes

In a direct in vitro comparison of Cr-51, In-111/In-113m, and Tc-99m as red cell radiolabels in both undamaged and heat-damaged cells, Cr-51 labeled hemoglobin in both intact and heat-damaged erythrocytes with comparable stability [1]. In contrast, In-111 predominantly labeled hemoglobin in undamaged cells but shifted to stroma labeling in heat-damaged cells, and Tc-99m labeled hemoglobin in undamaged cells but labeled only stroma when cells were heated prior to labeling [1]. Tc-99m also showed a high rate of elution from both cells and stroma [1]. The irreversible binding of Cr-51 to the beta-globin chain of hemoglobin ensures that the label remains associated with the hemoglobin moiety regardless of membrane damage, providing consistent biodistribution data for splenic sequestration studies using heat-damaged RBCs [1][2].

Binding Stability
Head‑to‑head
Cr‑51 labels hemoglobin in intact & damaged cells; In‑111/Tc‑99m redistribute to stroma
Ensures consistent biodistribution in splenic sequestration research
Heat‑damaged vs. undamaged human RBCs; subcellular fractionation
Hemoglobin binding Label stability Heat-damaged RBCs Splenic function

Clinical Concordance Demonstrated: No Significant Difference Between Cr-51 and Tc-99m in Blood Volume Determination After Prospective Bridging Study

Following the discontinuation of Cr-51 production for clinical use, Dinet et al. conducted a prospective bridging study in 144 patients to compare Cr-51-based methods with Tc-99m-based alternatives [1]. For globular volume determination, 47 examinations using Cr-51 (with I-125 for plasma volume) and 25 examinations using Tc-99m pertechnetate (also with I-125) were compared. No significant difference was found between the two methods for total volumes (p = 0.325) or globular volumes (p = 0.148) [1]. This study formally validates that Tc-99m pertechnetate can substitute for sodium chromate Cr-51 in globular volume determination with statistically equivalent results, while also confirming that Cr-51 remains the reference standard against which the substitution was validated [1].

Method Concordance
Head‑to‑head
Cr‑51 (n=47) vs. Tc‑99m (n=25): no significant difference in globular volume (p=0.148)
Supports method‑transfer validation when transitioning
Dinet et al. 2020; prospective bridging study, 144 patients
Blood volume Globular volume Method comparison Prospective bridging study

Optimal Procurement and Application Scenarios for Sodium Chromate Cr-51 Based on Quantitative Differentiation Evidence


Longitudinal Red Blood Cell Survival Studies in Hemolytic Anemia Diagnosis

When the clinical or research objective is to measure erythrocyte survival half-time over a 25–35 day period, Sodium Chromate Cr-51 remains the only validated radiopharmaceutical capable of providing a stable label throughout the full RBC lifespan. Its irreversible hemoglobin binding and predictable ~1% per day elution rate enable accurate survival curve construction that short-lived tracers like Tc-99m (T₁/₂ = 6.0 h) cannot achieve [1]. This is essential for diagnosing and monitoring hemolytic anemias, transfusion compatibility, and RBC storage lesion studies [2].

Reference Standard Calibration for Alternative RBC Volume Measurement Methods

Sodium Chromate Cr-51 serves as the reference technique against which newer RBC volume determination methods—including Tc-99m pertechnetate and non-radioactive alternatives—are validated. The Gallet et al. (2020) study demonstrated that Tc-99m elution (2.9%) systematically overestimates red cell volume by 3.7% compared to Cr-51, establishing Cr-51 as the calibration benchmark [1]. Procurement of Cr-51 is therefore indicated whenever a clinical trial or laboratory requires a traceable, gold-standard RBC mass measurement to validate or calibrate an alternative method [2].

Splenic Sequestration Studies Using Heat-Damaged Erythrocytes

For nuclear medicine assessments of splenic function—where heat-damaged, radiolabeled autologous RBCs are re-injected to quantify splenic uptake—Cr-51 is uniquely suited because it maintains hemoglobin-specific labeling regardless of thermal membrane damage. An in vitro comparison of Cr-51, In-111, and Tc-99m showed that only Cr-51 consistently labels hemoglobin in both undamaged and heat-damaged cells, while In-111 and Tc-99m redistribute to stromal components upon heating [1]. This property ensures that the biodistribution signal reflects RBC sequestration rather than label dissociation, a prerequisite for accurate splenic function quantification [1].

Multi-Center Clinical Trials Requiring Standardized Radiopharmaceutical Quality Specifications

For multi-center studies where batch-to-batch consistency and regulatory compliance are paramount, Sodium Chromate Cr 51 Injection offers the advantage of a USP compendial monograph specifying radiochemical purity (chromate band ≥90.0%), specific activity (≥370 MBq/mg at expiry), pH (7.5–8.5), and endotoxin limits [1]. These quantitative pharmacopeial standards are enforceable by regulatory authorities and provide procurement professionals with objective acceptance criteria that extemporaneously prepared Tc-99m RBC labeling kits may lack [2]. This is critical for trials conducted under an IND or IDE where chemistry, manufacturing, and controls (CMC) documentation is subject to FDA review [1].

Application
Selection Property
Validation Focus
Longitudinal erythrocyte survival studies
Irreversible hemoglobin binding, predictable ~1%/day elution
Survival curve reproducibility over 25–35 day monitoring window
RBC volume reference standard calibration
Established reference method with documented elution correction
Method comparison and elution‑bias correction against alternatives
Splenic sequestration research (heat‑damaged RBCs)
Hemoglobin‑targeted labeling regardless of membrane damage
Label localization fidelity and biodistribution consistency
Multi‑site studies requiring compendial quality standards
USP radiochemical purity (≥90% chromate) and specific activity limits
Batch‑to‑batch consistency and CMC documentation review
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